Acetamide, N-((5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-1H-imidazol-2-yl)methyl)-2,2,2-trifluoro-
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Overview
Description
Acetamide, N-((5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-1H-imidazol-2-yl)methyl)-2,2,2-trifluoro- is a complex organic compound with a unique structure that includes a trifluoromethyl group, an imidazole ring, and a dichlorophenylthio moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize yield and purity while minimizing production costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-((5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-1H-imidazol-2-yl)methyl)-2,2,2-trifluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Acetamide, N-((5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-1H-imidazol-2-yl)methyl)-2,2,2-trifluoro- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-((5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-1H-imidazol-2-yl)methyl)-2,2,2-trifluoro- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Acetamide, N-((5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-1H-imidazol-2-yl)methyl)-2,2,2-trifluoro-
- Acetamide, N-((5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-1H-imidazol-2-yl)methyl)-2,2,2-trifluoro-
Uniqueness
The uniqueness of Acetamide, N-((5-((3,5-dichlorophenyl)thio)-1-methyl-4-(1-methylethyl)-1H-imidazol-2-yl)methyl)-2,2,2-trifluoro- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
178981-81-2 |
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Molecular Formula |
C16H16Cl2F3N3OS |
Molecular Weight |
426.3 g/mol |
IUPAC Name |
N-[[5-(3,5-dichlorophenyl)sulfanyl-1-methyl-4-propan-2-ylimidazol-2-yl]methyl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C16H16Cl2F3N3OS/c1-8(2)13-14(26-11-5-9(17)4-10(18)6-11)24(3)12(23-13)7-22-15(25)16(19,20)21/h4-6,8H,7H2,1-3H3,(H,22,25) |
InChI Key |
GUMCGSYDLKPJDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)CNC(=O)C(F)(F)F)C)SC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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